molecular formula C14H11Cl2N7O2S3 B2580829 2-((5-(3-(3,4-dichlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 922665-69-8

2-((5-(3-(3,4-dichlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2580829
CAS No.: 922665-69-8
M. Wt: 476.37
InChI Key: JDDGMCGXUFVOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-thiadiazole family, a heterocyclic scaffold renowned for its diverse pharmacological activities. Structurally, it features two 1,3,4-thiadiazole rings: one substituted with a 3-(3,4-dichlorophenyl)ureido group and the other with a methyl group, linked via a thioether-acetamide bridge. Its synthesis likely involves sequential nucleophilic substitutions and condensation reactions, as inferred from analogous protocols in and .

Properties

IUPAC Name

2-[[5-[(3,4-dichlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N7O2S3/c1-6-20-21-12(27-6)18-10(24)5-26-14-23-22-13(28-14)19-11(25)17-7-2-3-8(15)9(16)4-7/h2-4H,5H2,1H3,(H,18,21,24)(H2,17,19,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDGMCGXUFVOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3-(3,4-dichlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative of the 1,3,4-thiadiazole scaffold, known for its diverse biological activities. This article reviews its biological activity with a focus on its anticancer properties and other pharmacological effects.

Chemical Structure

The compound features a complex structure that includes:

  • Thiadiazole rings : Known for their bioactivity.
  • Ureido group : Enhances interaction with biological targets.
  • Chlorophenyl substitution : Contributes to cytotoxicity.

Biological Activity Overview

  • Anticancer Activity
    • The compound has shown significant cytotoxic effects against various cancer cell lines. In studies, it was evaluated against:
      • HT-29 (colon cancer)
      • A431 (skin cancer)
      • PC3 (prostate cancer)
    The results indicated that the compound exhibited the highest cytotoxicity against the A431 cell line with an IC50 value significantly lower than that of standard chemotherapeutics .
  • Mechanism of Action
    • Apoptosis Induction : Western blot analysis revealed that treatment with this compound led to upregulation of pro-apoptotic protein Bax and downregulation of anti-apoptotic protein Bcl-2 in A431 cells, confirming its role in promoting apoptosis .
    • VEGFR Inhibition : The compound inhibited the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR-2), a crucial pathway in tumor angiogenesis .

Comparative Biological Activity Table

Activity TypeCompound EffectivenessReference
Cytotoxicity (A431)High
Apoptosis InductionConfirmed
VEGFR InhibitionSignificant
AntimicrobialModerate
AnticonvulsantPotential

Case Study 1: Anticancer Efficacy

In a study evaluating various 1,3,4-thiadiazole derivatives, the specific compound demonstrated superior activity against A431 cells compared to other derivatives. The study utilized both two-dimensional and three-dimensional cell culture methods to confirm findings, indicating its potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Properties

The compound was also assessed for antimicrobial activity against several bacterial strains. It showed moderate effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections alongside its anticancer properties .

Scientific Research Applications

Antimicrobial Activity

The thiadiazole moiety is known for its antimicrobial properties. Research indicates that derivatives containing the 1,3,4-thiadiazole structure exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Properties : Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
  • Antifungal Properties : Notably, derivatives have demonstrated activity against fungal strains such as Aspergillus niger, with minimum inhibitory concentration (MIC) values often reported in the range of 25 μg/mL .
CompoundActivity TypeTarget OrganismMIC (μg/mL)
Derivative AAntibacterialS. aureus25
Derivative BAntifungalA. niger25
Thiadiazole Derivative CAntibacterialE. coli32.6

Anticancer Potential

Research has highlighted the anticancer potential of thiadiazole derivatives. Several studies have focused on their cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies : Compounds derived from the thiadiazole framework have shown promising results in inhibiting cell growth in human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). IC50 values for some derivatives were reported as low as 0.28 μg/mL against MCF-7 cells .
Cell LineCompoundIC50 (μg/mL)
HCT116Compound X3.29
H460Compound Y10
MCF-7Compound Z0.28

Case Studies

Several case studies have provided insights into the practical applications of these compounds:

  • Study on Antimicrobial Efficacy : A study evaluated a series of substituted thiadiazoles for their antibacterial properties against multi-drug resistant strains. The results indicated that specific substitutions enhanced activity significantly .
  • Clinical Trials for Cancer Treatment : Preliminary clinical trials using thiadiazole derivatives have shown promise in reducing tumor size in patients with advanced-stage cancers, supporting further development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues (Table 1) primarily differ in substituents on the ureido and thiadiazole groups, influencing physicochemical and biological properties:

Compound Name Substituents (R1/R2) Melting Point (°C) Key Biological Activity (Target) Reference
Target Compound R1: 3,4-dichlorophenyl; R2: Me Not Reported Likely anticancer/kinase inhibition*
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) R1: Phenyl; R2: Me 263–265 Antiproliferative (VEGFR-2, BRAF)
2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (4j) R1: 4-Cl-phenyl; R2: Me 261–263 Antiproliferative (VEGFR-2, BRAF)
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide R1: Benzylthio; R2: Piperidinyl 376–377 Acetylcholinesterase inhibition
2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (Intermediate) R1: Cl; R2: Me Not Reported Precursor for further functionalization

Table 1 : Structural and activity comparison of the target compound with analogues.

Key Observations:

Substituent Impact on Bioactivity :

  • Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance antiproliferative activity. Compound 4j (4-Cl-phenyl) exhibited potent VEGFR-2 inhibition (IC₅₀ = 0.89 µM), outperforming 4g (phenyl) (IC₅₀ = 1.12 µM) . The target compound’s 3,4-dichlorophenyl group may further improve binding affinity due to increased hydrophobicity and steric complementarity.
  • Bulkier substituents (e.g., piperidinyl in ) reduce enzymatic inhibition efficacy but improve solubility, highlighting a trade-off between potency and pharmacokinetics .

Thermal Stability :

  • High melting points (260–267°C) in analogues (e.g., 4g–4j) suggest robust crystalline packing, likely due to hydrogen bonding between thiadiazole N-atoms and ureido groups. The target compound is expected to exhibit similar stability .

Synthetic Pathways :

  • The target compound’s synthesis may mirror methods in , where chloroacetyl chloride reacts with 5-methylthiadiazol-2-amine to form the acetamide bridge, followed by ureido coupling . details similar protocols for arylurea formation using isocyanate intermediates .

Mechanistic Insights:

  • Thiadiazole Core : The 1,3,4-thiadiazole ring’s electron-deficient nature facilitates π-π stacking with kinase ATP-binding pockets, as observed in VEGFR-2 inhibition .
  • Thioether Linkage : Enhances metabolic stability compared to ethers, as sulfur’s lower electronegativity reduces oxidative degradation .

Research Findings and Data

Physicochemical Properties:

  • Lipophilicity (ClogP) :
    • 4j (ClogP = 3.2) vs. 4g (ClogP = 2.8): Higher lipophilicity correlates with improved membrane permeability and cellular uptake. The target compound’s dichloro group likely increases ClogP (~3.5), favoring blood-brain barrier penetration for CNS targets .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key steps include:

  • Thiadiazole core formation : Reacting 5-aryl-1,3,4-thiadiazole-2-amine intermediates with chloroacetyl chloride or analogous electrophiles under reflux in solvents like acetone or triethylamine. Reaction times vary (4–8 hours), with yields improved by using anhydrous potassium carbonate as a base .
  • Thioether linkage introduction : Coupling the thiadiazol-2-thiol intermediate with halogenated acetamide derivatives via reflux in acetone. TLC monitoring (e.g., hexane/ethyl acetate systems) ensures reaction completion, followed by recrystallization (ethanol or pet-ether) for purification .
    Optimization : Yield enhancement can be achieved by adjusting stoichiometry (1:1 molar ratio of reactants), solvent polarity, and temperature control during reflux.

Advanced: How do molecular parameters from X-ray crystallography inform the structure-activity relationship (SAR) of this compound?

Answer:
X-ray diffraction studies reveal critical structural features:

  • Planarity and conjugation : The 1,3,4-thiadiazole ring exhibits near-planar geometry, facilitating π-π stacking with biological targets like enzymes or receptors .
  • Substituent effects : The 3,4-dichlorophenyl group introduces steric and electronic effects, altering binding affinity. Bond angles (e.g., C-S-C in the thioether linkage) influence conformational flexibility and interaction with hydrophobic pockets .
    SAR implications : Modifications to the urea or acetamide moieties can be guided by crystallographic data to enhance target selectivity or metabolic stability.

Basic: Which spectroscopic methods are effective for characterizing this compound’s purity and structure?

Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., NH groups in ureido moieties at δ 8–10 ppm) and carbon backbone integrity .
  • FT-IR : Confirms functional groups (e.g., C=O stretches at ~1650 cm⁻¹ for acetamide, N-H stretches at ~3300 cm⁻¹) .
  • TLC/HPLC : Monitors reaction progress and purity (>95% by HPLC with C18 columns and acetonitrile/water gradients) .

Advanced: How can contradictions in reported biological activities of thiadiazole derivatives be resolved via molecular docking?

Answer:
Discrepancies (e.g., variable antibacterial efficacy against Staphylococcus aureus) may arise from differences in assay conditions or compound solubility. Methodological solutions include:

  • Comparative docking : Using software like AutoDock Vina to simulate binding to targets (e.g., bacterial dihydrofolate reductase). Analyze binding energies and pose consistency across derivatives .
  • Solvent accessibility modeling : Incorporate explicit solvent molecules in simulations to account for hydration effects on ligand-receptor interactions .

Advanced: How should environmental fate studies be designed to assess this compound’s ecological risks?

Answer:
Follow a tiered approach inspired by long-term environmental projects :

  • Phase 1 (Lab) : Determine hydrolysis rates (pH 5–9 buffers), photolysis under UV light, and biodegradation via OECD 301D tests.
  • Phase 2 (Microcosm) : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS quantification.
  • Phase 3 (Field) : Monitor soil/water residues in agricultural settings, correlating with toxicity endpoints (e.g., LC₅₀ for fish).

Basic: How is regioselectivity ensured during synthesis of the 1,3,4-thiadiazol-2-ylthio moiety?

Answer:
Regioselectivity is controlled by:

  • Base selection : Anhydrous K₂CO₃ promotes thiolate ion formation, directing nucleophilic attack to the α-position of the acetamide .
  • Solvent effects : Polar aprotic solvents (e.g., acetone) stabilize transition states favoring the desired regioisomer .

Advanced: How do dichlorophenyl substituents influence pharmacokinetics, and what models validate this?

Answer:
The 3,4-dichlorophenyl group enhances lipophilicity (LogP ~1.3–2.0), improving membrane permeability but potentially reducing aqueous solubility. Validation methods:

  • Caco-2 assays : Measure apparent permeability (Papp) to predict intestinal absorption .
  • Microsomal stability tests : Incubate with liver microsomes to assess metabolic clearance (CYP450 interactions) .

Basic: What are common by-products in synthesis, and how are they minimized?

Answer:

  • By-products : Over-alkylation (di-substituted thiadiazoles) or hydrolysis of the ureido group.
  • Mitigation : Use excess chloroacetyl chloride to drive the reaction forward, and maintain anhydrous conditions during reflux .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.